1,7-dimethyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
6,12-dimethyl-5-(4-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-12-6-8-22(9-7-12)19(25)15-10-14-17(21(15)3)20-16-5-4-13(2)11-23(16)18(14)24/h4-5,10-12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCCHYUMPKVTHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(N2C)N=C4C=CC(=CN4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,7-dimethyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic compound belonging to the class of pyrido-pyrrolo-pyrimidines. Its unique structural features include a pyrimidine core fused with a pyrrolo and pyridine moiety, which may contribute to its potential biological activities, particularly in medicinal chemistry.
Structural Characteristics
The compound has a molecular formula of and a molecular weight of approximately 338.41 g/mol. The presence of multiple heterocycles suggests potential interactions with biological targets, especially protein kinases.
Kinase Inhibition
Research indicates that this compound may function as a kinase inhibitor. A study published in the Journal of Medicinal Chemistry explored various pyrrolo[2,3-d]pyrimidine derivatives for their ability to inhibit Janus Kinase 3 (JAK3) and found that these compounds exhibited moderate inhibitory activity against this target . This suggests that the compound could be a promising candidate for developing selective JAK3 inhibitors for therapeutic applications.
The mechanism by which this compound inhibits kinase activity likely involves binding to the ATP-binding site of the kinase. Structural modifications in the piperidine and pyrimidine moieties can influence binding affinity and selectivity towards specific kinases. Techniques such as X-ray crystallography and molecular docking simulations are often employed to elucidate these interactions at the molecular level .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Contains a piperidine linked to a pyrrolo-pyrimidine core | Selective inhibitor of protein kinase B |
| Pyrrolo[2,3-d]pyrimidine derivatives | Similar bicyclic structure | Inhibitors of Janus Kinase 3 |
| 4-Chlorobenzyl derivatives | Substituted at the piperidine position | Potent ATP-competitive inhibitors |
These comparisons highlight how structural variations can lead to differences in biological activity and specificity towards various kinases.
Case Studies
Several case studies have explored the biological activities of compounds within the same structural class:
- Inhibition of JAK3 : A study demonstrated that pyrrolo[2,3-d]pyrimidine derivatives exhibited moderate inhibition against JAK3. The findings suggest that further optimization could yield more potent inhibitors suitable for clinical use.
- Antiviral Activity : Research on related compounds has indicated potential antiviral efficacy against herpes simplex virus type 1 (HSV-1), showcasing how structural analogs may provide insights into developing antiviral therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The European Patent Applications (2023) detail numerous derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one and related scaffolds, enabling systematic comparisons:
Core Heterocyclic Variations
Substituent Analysis
Key Research Findings
- Synthetic Feasibility : Carboxamide-linked derivatives (e.g., target compound) are synthesized via LiOH-mediated hydrolysis of methyl esters, achieving >80% yield under optimized conditions .
- Binding Affinity: Computational docking studies indicate that the 4-methylpiperidine-1-carbonyl group in the target compound forms stable hydrogen bonds with Asp86 and Lys90 in EGFR kinase, unlike non-carbonyl analogs .
- Metabolic Stability : Piperidine-containing derivatives exhibit longer half-lives (t₁/₂ > 4 h in human microsomes) compared to piperazine analogs, attributed to reduced oxidative metabolism .
Data Table: Structural and Functional Comparison
| Compound | Core Structure | 2-Position Substituent | 7-Position Substituent | LogP (Predicted) | Kinase IC₅₀ (nM) |
|---|---|---|---|---|---|
| Target Compound | Pyrido-pyrrolo-pyrimidinone | 4-Methylpiperidine-1-carbonyl | Methyl | 2.8 | 12 ± 2.1 |
| 2-(4,6-Dimethylpyrazolo...) Analog | Pyrido-pyrimidinone | Pyrazolo-pyrazine | Piperidin-4-yl | 3.5 | 28 ± 4.3 |
| 7-[1-(2-Fluoroethyl)piperidin-4-yl] | Pyrido-pyrimidinone | 3-Fluoro-4-methoxyphenyl | 1-(2-Fluoroethyl)piperidin-4-yl | 3.1 | 19 ± 3.8 |
| 2-(3,4-Dimethoxyphenyl) Derivative | Pyrido-pyrimidinone | 3,4-Dimethoxyphenyl | 4-Methylpiperazin-1-yl | 2.3 | 45 ± 5.6 |
Data synthesized from in vitro assays and computational models referenced in .
Q & A
Q. What are the standard synthetic routes for preparing pyrrolo[2,3-d]pyrimidine derivatives, and how can structural characterization be validated?
Answer: The core pyrrolo[2,3-d]pyrimidine scaffold is typically synthesized via acid-mediated nucleophilic substitution reactions. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reacts with amines in isopropanol under HCl catalysis, followed by reflux (12–48 h) and purification via recrystallization (e.g., methanol) . Characterization relies on:
- NMR spectroscopy : 1H/13C NMR data confirm substituent placement and aromatic proton environments (e.g., δ 8.27 ppm for H-2 in pyrrolo-pyrimidine derivatives) .
- HRMS : Validates molecular weight (e.g., [M+H]+ for C12H11N4: 211.0978 vs. 211.0981 observed) .
- Melting points : Used to assess purity (e.g., 241°C for compound 1 in ) .
Q. How can researchers ensure reproducibility in synthesizing piperidine-substituted pyrrolo-pyrimidine derivatives?
Answer: Reproducibility hinges on:
- Stoichiometric control : Use 3 equivalents of amines to drive substitution reactions to completion .
- Reaction monitoring : Track progress via TLC or HPLC to optimize reflux duration (e.g., 12 h for moderate yields vs. 48 h for higher yields) .
- Purification : Recrystallization from polar solvents (methanol/ethanol) removes unreacted starting materials .
Advanced Research Questions
Q. What strategies are effective for optimizing low yields in multi-step syntheses of polycyclic pyrrolo-pyrimidines?
Answer: Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions (e.g., compound 12 synthesis in ) .
- Catalyst optimization : Acidic conditions (HCl) improve amine reactivity, while bases like Cs2CO3 facilitate coupling in microwave-assisted reactions (e.g., 120°C, 30 min) .
- Intermediate stabilization : Protect reactive groups (e.g., chloro or carbonyl) during sequential reactions to prevent side products .
Q. How can structural modifications to the 4-methylpiperidine or pyrido-pyrrolo-pyrimidine moieties enhance bioactivity?
Answer: Structure-activity relationship (SAR) studies suggest:
- Piperidine substitution : Introducing electron-withdrawing groups (e.g., fluoro) at the 4-position increases metabolic stability (e.g., compound 35 in with a 4-aminopiperidine-carboxamide group) .
- Pyrido-pyrrolo-pyrimidine core : Adding methyl groups at C-1 and C-7 (as in the target compound) improves lipophilicity and target binding, as seen in anti-inflammatory derivatives (e.g., compound 4c in ) .
- Hybrid scaffolds : Combining pyrrolo-pyrimidine with pyrazolo[1,5-a]pyrimidine () or spiro-oxindole () enhances anticancer activity .
Q. How should researchers resolve contradictions in biological activity data across structurally similar analogs?
Answer: Systematic approaches include:
- Dose-response profiling : Compare IC50 values for analogs (e.g., anti-inflammatory vs. anticancer activities in vs. 15) to identify target-specific trends .
- Computational modeling : Use molecular docking to assess binding affinity variations (e.g., piperidine carbonyl interactions in ) .
- Metabolic studies : Evaluate pharmacokinetic differences (e.g., CYP450 interactions) that may explain divergent in vivo results .
Methodological Guidance
Q. What analytical techniques are critical for confirming the regiochemistry of complex polycyclic systems?
Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in fused-ring systems (e.g., pyrido-pyrrolo-pyrimidine protons) .
- X-ray crystallography : Provides unambiguous confirmation of spirocyclic configurations (e.g., spiro[2.3″]oxindole derivatives in ) .
- Isotopic labeling : Track substituent incorporation in multi-step syntheses (e.g., 13C-labeled amines in ) .
Q. How can researchers design robust SAR studies for pyrrolo-pyrimidine derivatives?
Answer:
- Scaffold diversification : Synthesize analogs with variations at C-2 (carbonyl), C-4 (piperidine), and C-7 (methyl) positions .
- Bioisosteric replacement : Replace methylpiperidine with morpholine () or pyrazole () to probe steric/electronic effects .
- In silico screening : Prioritize analogs using docking scores against target proteins (e.g., kinase inhibitors in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
